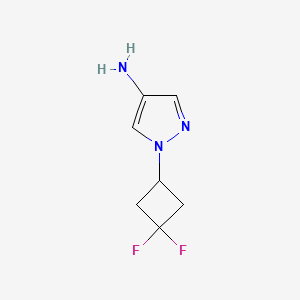
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of a difluorocyclobutyl group attached to a pyrazolamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine typically involves the reaction of 3,3-difluorocyclobutanone with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of difluorocyclobutyl oxides.
Reduction: Formation of difluorocyclobutyl alcohols.
Substitution: Formation of substituted difluorocyclobutyl derivatives.
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit key enzymes in the inflammatory cascade, leading to reduced production of pro-inflammatory mediators.
Comparison with Similar Compounds
- (3,3-Difluorocyclobutyl)methanol
- (3,3-Difluorocyclobutyl)ethanol
- 1-[(3,3-Difluorocyclobutyl)methyl]-1H-pyrazole-4-carboxylic acid
Comparison: 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine stands out due to its unique combination of a difluorocyclobutyl group and a pyrazolamine structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to its analogs, it may exhibit enhanced stability, reactivity, and bioactivity.
Biological Activity
1-(3,3-Difluorocyclobutyl)-1H-pyrazol-4-amine is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclobutyl group attached to a pyrazole moiety. This compound has garnered attention due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for its development in medicinal chemistry.
- Molecular Formula : C8H11F2N3
- Molecular Weight : Approximately 201.22 g/mol
- Structural Features : The difluorocyclobutyl group enhances the compound's stability and reactivity, making it an interesting candidate for various biological interactions.
Research indicates that this compound interacts with specific molecular targets, such as enzymes and receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. Studies are ongoing to elucidate the precise mechanisms involved.
Interaction Studies
Interaction studies have focused on the binding affinity of the compound towards different biological targets. Key findings include:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may play a role in disease modulation.
- Receptor Binding : Preliminary studies suggest that it may bind effectively to specific receptors, influencing cellular signaling pathways.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Weight | Unique Features |
|---|---|---|
| This compound | 201.22 g/mol | Contains a difluorocyclobutyl group affecting reactivity |
| 1-(3,3-Difluorocyclobutyl)-1H-pyrazol-3-amine | 187.19 g/mol | Different position of amine group on pyrazole ring |
| 4-Bromo-1-(3,3-difluorocyclobutyl)methyl-pyrazol-3-amine | 239.08 g/mol | Contains a bromine atom instead of a methyl group |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Neurodegenerative Disease Models : Research has indicated that derivatives of pyrazole compounds can inhibit pathways associated with neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's and ALS .
- Cancer Cell Lines : In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Inflammation Models : The compound has been evaluated for anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines in cellular assays .
Properties
Molecular Formula |
C7H9F2N3 |
|---|---|
Molecular Weight |
173.16 g/mol |
IUPAC Name |
1-(3,3-difluorocyclobutyl)pyrazol-4-amine |
InChI |
InChI=1S/C7H9F2N3/c8-7(9)1-6(2-7)12-4-5(10)3-11-12/h3-4,6H,1-2,10H2 |
InChI Key |
NDTIDFRYCUDNBH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)N2C=C(C=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















